molecular formula C11H8O2 B12568033 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde CAS No. 250282-19-0

1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde

Cat. No.: B12568033
CAS No.: 250282-19-0
M. Wt: 172.18 g/mol
InChI Key: ABDVNBHXXIFKLJ-UHFFFAOYSA-N
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Description

1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde (CAS: 250282-19-0) is a bicyclic indene derivative featuring a hydroxymethylidene (–CH(OH)) group at position 1 and an aldehyde (–CHO) at position 3 . Its molecular formula is C₁₁H₈O₂, and it exhibits reactivity typical of aldehydes and conjugated dienes. The compound is synthesized via indene-formaldehyde condensation under acidic conditions, followed by oxidation . Applications span organic synthesis (e.g., pharmaceutical intermediates), materials science (polymer precursors), and biological research (enzyme interaction studies) .

Properties

CAS No.

250282-19-0

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

3-(hydroxymethylidene)indene-1-carbaldehyde

InChI

InChI=1S/C11H8O2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-7,12H

InChI Key

ABDVNBHXXIFKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC2=CO)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indene with formaldehyde under acidic conditions to introduce the hydroxymethylidene group. This is followed by oxidation to form the aldehyde group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acids or Brønsted acids can facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethylidene group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyl group.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethylidene group can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This can lead to changes in cellular pathways and biological processes. The aldehyde group can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name Structural Features Key Functional Groups
1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde Bicyclic indene core, hydroxymethylidene (–CH(OH)) at C1, aldehyde at C3 Aldehyde, hydroxymethylidene
Indene (Parent compound) Bicyclic hydrocarbon (benzene fused to cyclopentene) None
1-(Hydroxymethyl)-1H-indene Hydroxymethyl (–CH₂OH) at C1; lacks aldehyde at C3 Hydroxymethyl
1-(Formyl)-1H-indene Aldehyde at C1; lacks hydroxymethylidene Aldehyde
2,3-Dihydro-1H-indene-2-carbaldehyde Partially saturated indene (C2–C3 single bond); aldehyde at C2 Aldehyde, dihydro structure
1H-Indene-5-carbaldehyde Aldehyde at C5; positional isomer of the target compound Aldehyde
1-Methyl-1H-indole-3-carbaldehyde Indole core (N-containing heterocycle); methyl at N1, aldehyde at C3 Aldehyde, methyl, nitrogen heteroatom

Key Observations :

  • The nitrogen-containing 1-Methyl-1H-indole-3-carbaldehyde shows superior antimicrobial activity, likely due to enhanced membrane penetration via hydrophobic interactions .
  • Saturation in 2,3-Dihydro derivatives reduces bioactivity, possibly due to decreased planarity and disrupted target binding .

Biological Activity

1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects based on recent studies.

Synthesis and Characterization

The synthesis of 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde typically involves condensation reactions that yield Schiff bases, which are characterized using various spectroscopic methods such as IR, NMR, and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole-3-carboxaldehyde, including those related to 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde, exhibit significant antimicrobial properties. For instance, compounds derived from these structures have shown effectiveness against various pathogens such as:

  • Bacillus subtilis
  • Pseudomonas fluorescens
  • Staphylococcus aureus
  • Aspergillus niger
  • Candida albicans
  • Trichophyton rubrum

The antimicrobial activity was assessed using standard microbiological techniques, indicating that these compounds could serve as potential antimicrobial agents in pharmaceutical applications .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 1-(Hydroxymethylidene)-1H-indene-3-carbaldehyde have been evaluated in cancer cell lines. For example, studies involving organo-ruthenium complexes derived from thiosemicarbazone ligands showed promising antitumor activity against ovarian cancer cell lines (A2780 and OVCAR-3). The results indicated that these complexes could induce apoptosis in cancer cells, suggesting a potential therapeutic application for the compound .

Data Tables

Biological Activity Tested Organisms/Cell Lines Methodology Results
AntimicrobialBacillus subtilisDisk diffusion methodEffective inhibition observed
Staphylococcus aureusMinimum inhibitory concentrationMIC values indicate potency
CytotoxicityA2780 (Ovarian cancer)MTT assaySignificant reduction in viability
OVCAR-3 (Metastatic ovarian)Apoptosis assaysInduction of apoptosis noted

Case Studies

A notable case study involved the evaluation of a series of Schiff bases derived from indole-3-carboxaldehyde, where researchers found that certain derivatives exhibited enhanced stability and biological activity under physiological conditions. The half-life of these compounds in circulation was notably short, indicating rapid clearance but effective targeting of tumors within a specified timeframe .

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